molecular formula C13H18F3N3O B1438715 1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]- CAS No. 1155571-05-3

1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-

Cat. No. B1438715
M. Wt: 289.3 g/mol
InChI Key: MWAHENXNDPXVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazineethanol, also known as TFE-Piperazine or Piperazine, is a compound with the chemical formula C<sub>6</sub>H<sub>14</sub>N<sub>2</sub>O and a molecular weight of 289.3 g/mol 1. It contains a piperazine ring and a trifluoromethyl-substituted phenyl group.



Molecular Structure Analysis

1-Piperazineethanol’s molecular structure consists of a six-membered piperazine ring attached to a hydroxyl group (alcohol) and a trifluoromethyl-substituted phenyl ring. The trifluoromethyl group enhances its lipophilicity and influences its pharmacological properties.



Chemical Reactions Analysis


  • Nucleophilic Substitution : The hydroxyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

  • Aromatic Substitution : The trifluoromethyl-substituted phenyl ring is susceptible to electrophilic aromatic substitution reactions, allowing for further functionalization.



Physical And Chemical Properties Analysis


  • Solubility : 1-Piperazineethanol is soluble in water and organic solvents.

  • Melting Point : The compound’s melting point is documented in relevant literature.

  • Boiling Point : Similarly, the boiling point can be found in scientific reports.


Scientific Research Applications

Neuroleptic Activity and Dopamine-Uptake Inhibition

  • A study highlighted the synthesis of 1-piperazino-3-phenylindans, including a compound structurally similar to 1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-. These compounds showed neuroleptic activity associated with dopamine-uptake inhibition. One potent neuroleptic compound developed was trans-4-[3-(4-fluorophenyl)-6-(trifluoromethyl)indan-1-yl]-1-piperazineethanol, showcasing significant inhibition of dopamine uptake (Böge Kp, 1983).

Analgesic Activities

  • Another research focused on the synthesis and analgesic activities of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. The study identified compounds, including 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoate, demonstrating notable analgesic activity and long duration of action (Manoury et al., 1979).

Insecticidal Applications

  • Research on 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), closely related to the chemical , revealed its application as a lead compound in developing new insecticides. The study showed that derivatives of PAPP displayed growth-inhibiting activities against armyworm (Cai et al., 2010).

Synthesis of Drug Building Blocks

  • A study on the synthesis of cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, used as key scaffold components in medicinal chemistry, highlights the importance of these compounds in drug discovery. This synthesis provides entry into stereochemically defined piperazines, crucial in pharmaceutical applications (Sánchez-Roselló et al., 2014).

Allosteric Enhancers for Receptors

  • Research on 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives showed that these compounds, including derivatives of 1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-, act as allosteric enhancers of the A1-adenosine receptor. This has implications for their potential use in treating conditions related to this receptor (Romagnoli et al., 2008).

Safety And Hazards

1-Piperazineethanol’s safety profile should be assessed based on toxicity studies, handling precautions, and potential adverse effects. Consult relevant safety data sheets and regulatory guidelines.


Future Directions

Future research could focus on:



  • Derivatives : Synthesizing novel derivatives with improved properties.

  • Biological Activity : Investigating its biological activity, potential therapeutic applications, and target interactions.

  • Toxicology : Conducting comprehensive toxicological studies.


Remember that this analysis is based on available information, and further research may reveal additional insights. For detailed references, consult relevant scientific papers and databases213.


properties

IUPAC Name

2-[4-[4-amino-3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O/c14-13(15,16)11-9-10(1-2-12(11)17)19-5-3-18(4-6-19)7-8-20/h1-2,9,20H,3-8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAHENXNDPXVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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